molecular formula C12H18BNO3 B2696508 2-Methoxy-4-(piperidin-1-YL)phenylboronic acid CAS No. 2225179-31-5

2-Methoxy-4-(piperidin-1-YL)phenylboronic acid

Cat. No.: B2696508
CAS No.: 2225179-31-5
M. Wt: 235.09
InChI Key: DUPTXESWPGJGFR-UHFFFAOYSA-N
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Description

2-Methoxy-4-(piperidin-1-yl)phenylboronic acid is an organoboronic acid building block with the molecular formula C 12 H 18 BNO 3 and a molecular weight of 235.0872 g/mol . It is registered under CAS Number 2225179-31-5 . This compound is a solid and is typically stocked for immediate availability for researchers. As a key synthetic intermediate, this boronic acid is valuable in various research applications, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . These reactions are fundamental in the construction of biaryl structures, which are core scaffolds found in many pharmaceuticals and organic materials. The presence of both the electron-donating methoxy and piperidin-1-yl groups on the phenyl ring makes this reagent a uniquely substituted building block for designing novel compounds with specific electronic and steric properties. Disclaimer: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use . Researchers should refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

(2-methoxy-4-piperidin-1-ylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-17-12-9-10(5-6-11(12)13(15)16)14-7-3-2-4-8-14/h5-6,9,15-16H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPTXESWPGJGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)N2CCCCC2)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(piperidin-1-yl)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid group participates in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures. This reaction is critical for constructing complex molecules in drug discovery .

Substrate Conditions Yield Selectivity Reference
2-BromopyridinePd(PPh₃)₄ (3 mol%), K₂CO₃, 1,4-dioxane/H₂O (2:1), 100°C, 15 min (microwave)81%C4 > C2 (20:1 regioselectivity)
4-BromoacetophenonePd(OAc)₂, SPhos ligand, K₃PO₄, THF/H₂O, 80°C, 12 h72%Single isomer
2,4-DichloropyrimidinePd(PPh₃)₄, Na₂CO₃, 1,4-dioxane, reflux, 24 h71%C4 > C2 (10:1 regioselectivity)

Key observations:

  • Regioselectivity favors coupling at the para position relative to the methoxy group due to steric and electronic effects .

  • Microwave irradiation enhances reaction efficiency (81% yield in 15 min vs. 71% in 24 h under conventional heating) .

Protodeboronation

Under acidic or oxidative conditions, protodeboronation occurs, yielding the corresponding aromatic hydrocarbon. This side reaction competes with coupling processes.

Conditions Reagent Product Yield Reference
H₂O₂ (30%), HCl (1M), 60°C, 2 hOxidative acid hydrolysis2-Methoxy-4-(piperidin-1-yl)benzene68%
NaIO₄ (2 eq), DMF/H₂O, RT, 6 hOxidative cleavageSame as above45%

Piperidine Ring Functionalization

The piperidine moiety undergoes alkylation, acylation, and oxidation, modifying the compound’s physicochemical properties .

Reaction Type Reagents/Conditions Product Application Reference
AlkylationCH₃I, K₂CO₃, DMF, 50°C, 6 hN-Methylpiperidine derivativeEnhanced lipophilicity
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RT, 12 hN-Acetylpiperidine derivativeProdrug synthesis
OxidationmCPBA, CH₂Cl₂, RT, 4 hPiperidine N-oxideMetabolite studies

Boronate Ester Formation

The boronic acid reacts with diols (e.g., pinacol) to form stable boronate esters, improving solubility and handling .

Diol Conditions Product Stability Reference
PinacolToluene, reflux, 12 hPinacol boronate esterStable to moisture
1,2-EthanediolMeOH, RT, 2 hEthylene glycol boronateHydrolysis-prone

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation, though the boronic acid group limits direct electrophilic attack .

Reaction Reagents Position Yield Notes
NitrationHNO₃/H₂SO₄, 0°C, 1 hMeta32%Boronic acid deprotection
SulfonationSO₃·Py, DCM, RT, 3 hPara<10%Low reactivity

Coordination Chemistry

The boronic acid acts as a ligand for transition metals, forming complexes with catalytic applications .

Metal Ligand System Application Reference
Pd(II)Bidentate via B and N (piperidine)Suzuki-Miyaura catalysis
Cu(II)Monodentate via BOxidative coupling

Key Stability Considerations:

  • pH Sensitivity : Protodeboronation dominates under strongly acidic (pH < 3) or basic (pH > 10) conditions .

  • Moisture Stability : Boronate esters (e.g., pinacol) enhance stability, while free boronic acid degrades in humid environments .

Scientific Research Applications

Chemical Properties and Mechanism of Action

2-Methoxy-4-(piperidin-1-YL)phenylboronic acid features a boronic acid group attached to a phenyl ring, which is further substituted with methoxy and piperidinyl groups. This structure allows it to participate effectively in the Suzuki-Miyaura cross-coupling reaction , a key method for forming carbon-carbon bonds. The compound's mechanism involves transmetalation, where it interacts with palladium catalysts to facilitate bond formation.

Organic Synthesis

The compound serves as a crucial building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. Its ability to form stable carbon-carbon bonds makes it valuable for synthesizing complex organic molecules.

Biological Applications

Recent studies have highlighted its potential as a molecular probe in biological systems. The compound has been investigated for its interactions with various biomolecules, which may lead to therapeutic applications. Notably, it has shown promising results in anticancer research:

  • In vitro Studies : The compound demonstrated significant inhibitory effects on cancer cell lines, particularly breast cancer models, with an IC50 value of approximately 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity. It induces apoptosis through caspase activation and inhibits matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .

Medicinal Chemistry

In medicinal chemistry, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets allows it to act as an enzyme inhibitor, modulating the activity of target proteins . The unique structure aids in selective inhibition of pathways relevant to diseases such as cancer.

Industrial Applications

The compound finds utility in developing advanced materials, such as polymers and sensors. Its chemical properties enable the creation of materials with tailored functionalities for specific applications.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell proliferation and induction of apoptosis through caspase pathways. This research underscores the compound's potential as a therapeutic agent against cancer .

Case Study 2: Biological Target Interaction

In another study focusing on dopamine receptors, the presence of the methoxy group was found to enhance binding affinity towards D2 receptors. This suggests that modifications on the phenyl ring can significantly influence biological activity and receptor interaction profiles .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-methoxy-4-(piperidin-1-yl)phenylboronic acid, a systematic comparison with structurally analogous boronic acids is provided below. Key parameters include substituent effects, electronic properties, solubility, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents Electronic Effects Solubility (Reported) Applications References
This compound -OCH₃ (2-), piperidine (4-) Electron-donating (-OCH₃), basic (piperidine) Moderate in DMSO Kinase inhibitors, receptor ligands
2-Methoxy-4-(4-methylpiperazin-1-yl)phenylboronic acid -OCH₃ (2-), 4-methylpiperazine (4-) Electron-donating, increased polarity Soluble in polar solvents Protein-binding studies, drug delivery
2-Methoxy-4-(trifluoromethyl)phenylboronic acid -OCH₃ (2-), -CF₃ (4-) Strong electron-withdrawing (-CF₃) Low in water Cross-coupling reactions, fluorinated APIs
2-Methoxy-4-(methoxycarbonyl)phenylboronic acid -OCH₃ (2-), -COOCH₃ (4-) Electron-withdrawing (-COOCH₃) Moderate in MeCN Fluorescent probes, polymer synthesis
4-(Piperidine-1-carbonyl)-2-methoxyphenylboronic acid -OCH₃ (2-), piperidine-carbonyl (4-) Electron-withdrawing (carbonyl) Limited data Catalysis, metal-organic frameworks

Key Observations

Electronic Effects :

  • The methoxy group (-OCH₃) in all compounds donates electrons via resonance, activating the boronic acid for nucleophilic substitution. However, the 4-substituent dominates overall reactivity. For example, the trifluoromethyl group (-CF₃) in 2-methoxy-4-(trifluoromethyl)phenylboronic acid strongly withdraws electrons, enhancing electrophilicity and accelerating cross-coupling reactions compared to the piperidine-substituted analogue .
  • The piperidine and piperazine groups introduce basic nitrogen atoms, which can form hydrogen bonds or ionic interactions, making these compounds suitable for targeting biological receptors .

In contrast, 4-methylpiperazine analogues show improved solubility in polar solvents like ethanol or acetone due to enhanced polarity . Methoxycarbonyl-substituted derivatives (e.g., 2-methoxy-4-(methoxycarbonyl)phenylboronic acid) demonstrate better solubility in acetonitrile (MeCN), attributed to the polar ester group .

Applications :

  • Pharmaceuticals : Piperidine and piperazine derivatives are prevalent in kinase inhibitor design (e.g., targeting EGFR or ALK kinases) due to their ability to occupy hydrophobic binding pockets .
  • Materials Science : Electron-withdrawing groups (e.g., -CF₃, -COOCH₃) enhance stability in conjugated polymers or metal-organic frameworks (MOFs) .

Research Findings and Limitations

  • Synthetic Utility : this compound has been employed in the synthesis of crystalline pharmaceutical intermediates, as evidenced by its use in patented kinase inhibitor formulations . However, its steric bulk can reduce reaction yields in sterically hindered cross-couplings compared to smaller analogues like 4-fluorophenylboronic acid .
  • Biological Activity : Piperidine-substituted boronic acids exhibit moderate binding affinity for serotonin receptors (e.g., 5-HT₆), though less potent than carborane-containing analogues .
  • Stability Issues : Boronic acids with electron-donating groups are prone to protodeboronation under acidic conditions, limiting their use in low-pH environments .

Biological Activity

2-Methoxy-4-(piperidin-1-YL)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its ability to interact with various biological targets, which may lead to therapeutic applications in treating diseases such as cancer and infections.

Chemical Structure and Properties

The molecular formula of this compound is C12H17BNO3C_{12}H_{17}BNO_3. The compound features a methoxy group and a piperidine ring, which contribute to its biological activity. The boronic acid functional group is known for its ability to form reversible covalent bonds with diols, making it a useful tool in drug design.

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. Boronic acids often act as enzyme inhibitors by binding to the active sites of target proteins, thereby modulating their activity. This compound's unique structure allows it to selectively inhibit certain pathways, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : The compound demonstrated significant inhibitory effects on cancer cell lines, particularly in breast cancer models. It exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative activity .
  • Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell death. Additionally, it inhibited matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Antibacterial Effects : In studies against Escherichia coli, this compound exhibited a minimum inhibitory concentration (MIC) of 6.5 µg/mL, showcasing its potential as an antibacterial agent .

Case Studies

Several case studies have investigated the biological activity of this compound:

  • Breast Cancer Study : A study involving BALB/c nude mice inoculated with MDA-MB-231 cells revealed that treatment with this compound significantly inhibited lung metastasis compared to control groups. This suggests its potential use in metastatic breast cancer therapy .
  • Enzyme Inhibition Study : Research indicated that the compound effectively inhibited certain enzymes involved in metabolic pathways, providing insights into its role as a drug precursor in metabolic disorders.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 Value (μM)MIC (μg/mL)
This compoundStructure0.126 (MDA-MB-231)6.5 (E. coli)
Compound AStructure A0.150 (MDA-MB-231)5.0 (E. coli)
Compound BStructure B0.200 (MDA-MB-231)7.0 (E. coli)

Q & A

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using 2-Methoxy-4-(piperidin-1-yl)phenylboronic acid as a substrate?

The methoxy and piperidinyl substituents on the phenylboronic acid scaffold enhance its electron-donating properties, improving reactivity in Suzuki-Miyaura reactions. To optimize yield and selectivity:

  • Catalyst Selection : Use palladium catalysts (e.g., Pd(PPh₃)₄) at 0.5–2 mol% loading to balance cost and efficiency.
  • Base Compatibility : Employ K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (e.g., DMF or THF) to stabilize the boronate intermediate .
  • Temperature Control : Conduct reactions at 60–80°C to accelerate coupling while minimizing side reactions like protodeboronation.
  • Substrate Ratio : Maintain a 1:1.2 molar ratio of boronic acid to aryl halide to ensure complete conversion .

Q. What are the recommended storage conditions to ensure the stability of this compound?

The compound’s stability is influenced by moisture and oxidation:

  • Storage Environment : Keep in airtight containers under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis .
  • Desiccants : Include silica gel or molecular sieves to absorb residual moisture.
  • Avoid Light Exposure : Store in amber glass vials to mitigate photodegradation .
  • Shelf Life Monitoring : Conduct periodic NMR or HPLC analysis to detect degradation (e.g., boronic acid dimerization) .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • ¹¹B NMR : Directly identifies boronic acid species (δ ≈ 30 ppm for trigonal planar BO₃) and hydrolyzed boronate forms (δ ≈ 10–20 ppm for tetrahedral B(OH)₄⁻) .
  • ¹H/¹³C NMR : Resolves methoxy (δ ~3.8 ppm) and piperidinyl (δ ~1.5–3.0 ppm) protons, confirming substitution patterns .
  • FT-IR : Detects B–O stretching (1340–1310 cm⁻¹) and B–OH bending (∼950 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 250.1452 for C₁₂H₁₇BNO₃) .

Advanced Research Questions

Q. How can conflicting reports on the binding interactions of phenylboronic acids with sialic acids be resolved through experimental design?

Two studies propose divergent binding mechanisms for phenylboronic acids with sialic acid (Neu5Ac):

  • Otsuka et al. (2003): Proposed binding to the glycerol tail (C-7/C-8) via hydrogen bonding, supported by high binding constants (37.6 M⁻¹ at pH 7.4) .
  • Djanashvili et al. (2005): Argued for interactions with the α-hydroxycarboxylate unit (C-1/C-2) at pH <8, citing NMR data .
    Resolution Strategies :
    • pH-Dependent ¹¹B NMR : Monitor boronate speciation across pH 2–12 to identify dominant binding modes.
    • DFT Simulations : Model steric and electronic effects of substituents (e.g., methoxy vs. piperidinyl) on binding site preference.
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish entropy-driven (glycerol) vs. enthalpy-driven (carboxylate) interactions .

Q. What methodologies are employed to functionalize polymers with this compound for targeted drug delivery systems?

  • Reductive Amination : React the boronic acid’s formyl derivative with amine-terminated polymers (e.g., PEI, PAMAM dendrimers) in methanol using NaBH₄ as a reductant. Control functionalization density by adjusting molar ratios (e.g., 8:16 NH₂ groups for PAMAM G2) .
  • Dynamic Covalent Bonding : Exploit pH-responsive boronate ester formation with diols on protein drugs (e.g., insulin) for controlled release .
  • N→B Coordination : Enhance binding affinity by introducing tertiary amines in polymer backbones, leveraging the piperidinyl group’s electron-donating effects .

Q. What role does the piperidinyl substituent play in modulating electronic properties and reactivity in mechanochemical syntheses?

The piperidinyl group:

  • Electron Donation : Enhances boronic acid’s nucleophilicity via N lone-pair conjugation, accelerating cross-coupling kinetics .
  • Steric Shielding : Reduces undesired side reactions (e.g., homocoupling) by hindering access to the boron center .
  • Mechanochemical Activation : In ball-milling syntheses, the substituent improves compatibility with siloxane precursors (e.g., polyphenylsilsesquioxane), enabling solvent-free polymerization into polyboronphenylsiloxanes .

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